Prodrug Conversion and Dosing Equivalence: A Quantitative Comparison with Methimazole
Carbimazole is a prodrug that undergoes rapid and complete in vivo conversion to its active metabolite, methimazole [1]. Due to its higher molecular weight (186.23 g/mol for carbimazole vs. 114.17 g/mol for methimazole [2]), a higher mass of carbimazole is required to deliver an equimolar dose of the active moiety. The established conversion ratio is that 10 mg of carbimazole is therapeutically equivalent to 6 mg of methimazole [3].
| Evidence Dimension | Therapeutic Dose Equivalence |
|---|---|
| Target Compound Data | 10 mg carbimazole |
| Comparator Or Baseline | 6 mg methimazole |
| Quantified Difference | 10 mg carbimazole is equivalent to 6 mg methimazole; a 40% higher dose of carbimazole is required for the same effect. |
| Conditions | Clinical dosing equivalence established in human hyperthyroidism treatment. |
Why This Matters
This quantitative conversion factor is essential for scientists and formulators to accurately translate doses between research using methimazole and applications involving carbimazole, preventing dosing errors in experimental or industrial settings.
- [1] Jansson R, et al. Comparative bioavailability of carbimazole and methimazole. Int J Clin Pharmacol Ther Toxicol. 1983 Oct;21(10):505-10. View Source
- [2] Carbimazole. PubChem. National Library of Medicine. View Source
- [3] Abraham P, et al. Antithyroid drugs. In: Ross DS, ed. UpToDate. Waltham, MA: UpToDate Inc. View Source
